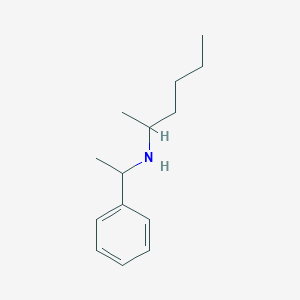

(Hexan-2-yl)(1-phenylethyl)amine

Description

Properties

CAS No. |

1157155-49-1 |

|---|---|

Molecular Formula |

C14H23N |

Molecular Weight |

205.34 g/mol |

IUPAC Name |

N-(1-phenylethyl)hexan-2-amine |

InChI |

InChI=1S/C14H23N/c1-4-5-9-12(2)15-13(3)14-10-7-6-8-11-14/h6-8,10-13,15H,4-5,9H2,1-3H3 |

InChI Key |

DGAACJFRXIEIBF-UHFFFAOYSA-N |

SMILES |

CCCCC(C)NC(C)C1=CC=CC=C1 |

Canonical SMILES |

CCCCC(C)NC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

(Hexan-2-yl)(1-phenylethyl)amine is structurally related to several bioactive compounds, making it a candidate for drug development. Its amine group can participate in various chemical reactions, potentially leading to the synthesis of new pharmaceuticals. For instance, aminodiols derived from similar structures have been shown to exhibit antidepressant properties and can act as selective norepinephrine reuptake inhibitors, contributing to the treatment of unipolar depression .

Case Study: Antidepressant Activity

Research has indicated that aminodiols can serve as precursors for compounds with therapeutic effects. A notable example is the synthesis of (S,S)-reboxetine, which has been approved for treating depression. The structural similarity of this compound suggests that it may also possess similar pharmacological properties, warranting further investigation into its efficacy and safety in clinical settings .

Catalysis

Chiral Catalysts

The compound has potential applications as a chiral catalyst in asymmetric synthesis. Recent studies have demonstrated that aminodiols can be utilized in catalyzing reactions such as the addition of diethylzinc to benzaldehyde, producing enantiomerically enriched alcohols .

| Catalyst Type | Reaction Type | Enantiomeric Excess (%) |

|---|---|---|

| Monoterpene-based aminodiols | Diethylzinc addition to benzaldehyde | Up to 94% |

| Vicinal hydroxyl-bearing aminodiols | Asymmetric synthesis | Moderate to excellent activity |

This table summarizes findings from recent experiments where different aminodiol catalysts were tested for their effectiveness in promoting enantioselective reactions. The results indicate that specific configurations of these catalysts significantly enhance reaction outcomes.

Material Science

Polymeric Applications

The compound's amine functionality allows it to be incorporated into polymeric materials, enhancing their properties. For instance, it can be used as a reactive modifier in the formulation of adhesives and sealants. Its ability to interact with other chemical species makes it suitable for improving adhesion characteristics in composite materials .

Case Study: Adhesive Formulations

A study highlighted the use of amine-based compounds in developing advanced adhesives that exhibit superior bonding strength and environmental resistance. The incorporation of this compound into these formulations could lead to products with enhanced performance metrics suitable for various industrial applications .

Environmental Applications

Toxicological Assessments

As part of its regulatory requirements under the Toxic Substances Control Act (TSCA), the compound has undergone various assessments to evaluate its environmental impact and safety profile. These evaluations are crucial for understanding its potential effects when used in consumer products or industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related N-(1-phenylethyl)amine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Physical Properties

Key Comparisons

Steric and Electronic Effects: The hexan-2-yl group introduces moderate steric hindrance compared to shorter chains (e.g., propan-2-yl) or bulkier groups (e.g., cyclohexyl). This balance enhances its utility in catalysis, where steric effects modulate enantioselectivity without overly restricting substrate access . Aromatic substituents (e.g., benzyl or 4-chlorobenzyl) increase π-π interactions, whereas aliphatic chains improve solubility in nonpolar solvents .

Reactivity in Catalysis: In gold-catalyzed enantioselective reactions, bis(1-phenylethyl)amine ligands rely on steric bulk from two aromatic groups to control selectivity . Enzymatic studies on 2-aminohexane (a primary amine analog) show low activity in acyl transferase cascades, suggesting secondary amines like this compound may offer better stability in such systems .

Synthetic Accessibility :

- Similar compounds (e.g., N-(1-phenylethyl)propan-2-amine) are synthesized via reductive amination of ketones with 1-phenylethylamine. The hexan-2-yl variant likely follows analogous routes, though the branched ketone (hexan-2-one) may require optimized conditions due to steric hindrance .

Enantioselectivity :

- Chiral amines like (R)-N-benzyl-N-(1-phenylethyl)amine achieve >80% enantiomeric excess (ee) in α-amination reactions . The hexan-2-yl derivative’s enantioselectivity would depend on the interplay between its aliphatic chain and the chiral 1-phenylethyl group.

Toxicity and Safety :

- Structural analogs (e.g., (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine) exhibit acute oral toxicity (Category 4) and skin irritation . The hexan-2-yl group may mitigate these risks slightly due to reduced electrophilicity compared to furan or vinyl substituents.

Preparation Methods

Reductive Amination Approach

Principle:

Reductive amination is the most common and efficient method for synthesizing secondary amines like (Hexan-2-yl)(1-phenylethyl)amine. It involves the reaction of a ketone or aldehyde with a primary or secondary amine, followed by reduction of the intermediate imine or iminium ion.

- Start with acetophenone or a related ketone bearing the phenylethyl group.

- React with hexan-2-ylamine (the amine component) under reductive amination conditions.

- Use a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).

- Catalyst: Palladium on carbon (Pd/C) or Pd/NiO (1.1 wt%) for hydrogenation.

- Temperature: Mild conditions, typically around 25–30°C.

- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or toluene.

- Reaction time: 10 hours or until completion.

- Hydrogen pressure: Atmospheric (1 atm) or slightly elevated.

- High yields reported, ranging from 84% to 98% for similar amines using optimized reductive amination protocols.

- Straightforward and scalable.

- High selectivity and purity achievable.

- Amenable to continuous flow processes in industrial settings.

Amide Reduction Method

Principle:

Reduction of amides to amines is an alternative route, especially when starting from amide precursors such as phenylacetamide derivatives.

- Use phenylacetamide derivatives as starting materials.

- Employ zinc borohydride in tetrahydrofuran (THF) solution as a selective reducing agent.

- Heat the mixture slowly to about 90–96°C and stir for 3.5–4.5 hours.

- After reaction, acidify with hydrochloric acid, extract with chloroform, basify with sodium hydroxide, and extract again to isolate the amine.

| Parameter | Condition |

|---|---|

| Reducing agent | Zinc borohydride (5% in THF) |

| Temperature | 90–96°C |

| Reaction time | 3.5–4.5 hours |

| Extraction solvent | Chloroform |

| pH during extraction | Acidic (HCl) then basic (NaOH) |

| Yield | Moderate to high (dependent on scale and purity) |

- Suitable for phenylethylamine derivatives.

- Avoids use of more hazardous reducing agents like lithium aluminum hydride.

- Provides a relatively clean reaction profile.

Biocatalytic Transaminase-Mediated Synthesis

Principle:

Enzymatic kinetic resolution or transaminase-catalyzed reductive amination offers an environmentally friendly alternative.

- Use immobilized whole-cell biocatalysts expressing transaminase enzymes.

- Convert prochiral ketones to enantiopure amines under mild aqueous conditions.

- Reaction typically performed at ambient temperature with cofactor recycling systems.

- High enantioselectivity producing optically pure (R)- or (S)-amines.

- Mild, green chemistry conditions.

- Economically attractive for pharmaceutical intermediates.

- Requires enzyme availability and optimization.

- May have scale-up challenges.

Summary Table of Preparation Methods

| Method | Starting Materials | Reducing Agent / Catalyst | Conditions | Advantages | Yield (%) |

|---|---|---|---|---|---|

| Reductive Amination | Acetophenone + Hexan-2-ylamine | NaBH3CN or Pd/C + H2 | 25°C, 10 h, THF or toluene | High yield, scalable | 84–98 |

| Amide Reduction | Phenylacetamide + Hexan-2-ylamine derivative | Zinc borohydride (5% in THF) | 90–96°C, 3.5–4.5 h | Selective, moderate cost | Moderate-high |

| Biocatalytic Transamination | Prochiral ketone + Amine donor | Transaminase enzymes | Ambient temperature, aqueous | Enantioselective, green | Variable |

Research Findings and Analytical Considerations

Catalyst Optimization:

Studies show that palladium-based catalysts with controlled loading (e.g., 1.1 wt% Pd/NiO) maximize yield and minimize side reactions during reductive amination.Structural Confirmation:

Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the structure and purity of the product. Aromatic protons appear at δ 7.2–7.4 ppm, amine protons show broad singlets near δ 1.2–1.5 ppm, and alkyl substituents display characteristic doublets and multiplets.Safety and Handling:

The compound exhibits toxicity risks (GHS Category 4), requiring use of personal protective equipment and fume hoods during synthesis and handling.Scale-Up Challenges: Maintaining enantiomeric excess during scale-up requires careful temperature control (≤30°C) and catalyst recycling strategies to prevent racemization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Hexan-2-yl)(1-phenylethyl)amine in laboratory settings?

- Methodological Answer : The compound can be synthesized via reductive amination using hexan-2-one and 1-phenylethylamine as precursors. Sodium cyanoborohydride in methanol under reflux is typically employed, with monitoring via TLC. Excess amine (1-phenylethylamine) is recommended to drive the reaction to completion. Post-synthesis purification involves column chromatography or distillation .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : 1H and 13C NMR to confirm alkyl/aryl group connectivity and stereochemistry.

- X-ray crystallography : For unambiguous structural determination if single crystals are obtainable.

- Mass spectrometry : High-resolution MS to verify molecular weight.

Cross-referencing with spectral databases (e.g., PubChem) is critical .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. The compound may exhibit acute toxicity (H302) and skin/eye irritation (H315, H319). Store in a cool, dry place, and dispose via certified hazardous waste channels. Consult SDS for specific hazard classifications .

Advanced Research Questions

Q. How can low enantioselectivity in enzymatic synthesis of this compound be addressed?

- Methodological Answer : Low enantiomeric excess (ee) in transaminase-catalyzed reactions (e.g., MsAcT) may require:

- Screening enantioselective transaminases (e.g., Chromobacterium violaceum variants).

- Kinetic resolution using lipases or esterases.

- Adjusting reaction conditions (pH, temperature, co-solvents) to favor enzyme activity .

Q. How to resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for amine derivatives?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., conformational flexibility) or impurities. Strategies include:

- 2D NMR (HSQC, COSY) : To confirm spin-spin coupling and eliminate noise.

- Dynamic NMR experiments : To probe rotational barriers in bulky amines.

- High-purity recrystallization : To isolate a single conformer for X-ray analysis .

Q. What methods evaluate the biological activity of this compound in cytokine modulation?

- Methodological Answer : For IL-6 inhibition studies:

- In vitro assays : Treat human monocyte cells (THP-1) with the compound, then quantify IL-6 mRNA via RT-qPCR.

- ELISA : Measure secreted IL-6 protein levels.

- Dose-response curves : To determine IC50 values and assess cytotoxicity (e.g., MTT assay) .

Q. How to optimize reductive amination yields for sterically hindered amines like this compound?

- Methodological Answer : Bulky substrates require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.